N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3,3,3-trifluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O2S/c19-18(20,21)8-14-28(26,27)25(16-3-1-2-4-16)13-12-24-11-7-17(23-24)15-5-9-22-10-6-15/h5-7,9-11,16H,1-4,8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFMMMGZLZICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23F3N4O2S, with a molecular weight of 416.46 g/mol. The presence of the trifluoromethyl group and the sulfonamide moiety suggests potential for enhanced biological activity due to their roles in molecular interactions and solubility.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives and utilizing standard organic chemistry techniques such as nucleophilic substitution and coupling reactions. The detailed synthetic pathway is critical for understanding the structure-activity relationship (SAR) that influences its biological efficacy.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related fluorinated compounds have shown potent activity against breast, colon, and lung cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to growth factors.
- Induction of Apoptosis : Evidence suggests that certain analogs can trigger programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the efficacy of compounds with similar structures:
- Study on Triazole Derivatives : A series of triazole derivatives demonstrated significant antiproliferative activity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole A | MCF7 (Breast Cancer) | 5.0 |
| Triazole B | HT29 (Colon Cancer) | 7.5 |
| Triazole C | A549 (Lung Cancer) | 4.0 |
This table summarizes the potency of related compounds in inhibiting cancer cell proliferation.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exhibit anticancer properties. These compounds often act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that similar sulfonamides can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. G Protein-Coupled Receptor Modulation
The compound may also serve as a modulator of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common targets for drug development. By interacting with specific GPCRs, this compound could potentially influence signaling pathways related to mood regulation and pain perception .
3. Anti-inflammatory Properties
There is evidence suggesting that compounds with similar structural motifs can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound or its analogs:
Q & A
Q. What are effective synthetic routes for N-cyclopentyl-3,3,3-trifluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions under basic conditions. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in polar aprotic solvents like DMSO can facilitate pyrazole-ethylamine intermediate formation . Optimizing reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridine derivatives to cyclopentylamine) improves yields. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and gradient chromatography (e.g., 0–100% ethyl acetate/hexane) enhances purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments, particularly for distinguishing pyridinyl and pyrazolyl protons .
- HRMS (ESI) : Validates molecular weight and isotopic patterns, especially for trifluoromethyl and sulfonamide groups .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition) or cell-based viability assays (e.g., MTT) are recommended. For sulfonamides, focus on targets like carbonic anhydrase or kinase enzymes due to their sulfonamide-binding domains. Use IC determination with dose-response curves (0.1–100 µM) and positive controls (e.g., acetazolamide for carbonic anhydrase) . Solubility in DMSO (≤1% v/v in media) should be confirmed via nephelometry .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:
- Crystal growth via slow evaporation in acetonitrile/water mixtures.
- Data collection at low temperature (100 K) to reduce thermal motion artifacts.
- Twinning correction and high-resolution data (≤1.0 Å) for accurate electron density mapping of trifluoromethyl groups .
- Validation with R values (<0.25) ensures model reliability .
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
- Methodological Answer :
- Core Modifications : Replace cyclopentyl with cyclohexyl or bicyclic groups to assess steric effects on target binding .
- Functional Group Swaps : Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to evaluate electronic impacts on hydrophobicity and metabolic stability .
- Bioisosteres : Pyridin-4-yl in the pyrazole ring can be replaced with pyrimidin-2-yl for π-stacking optimization .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC values .
Q. What computational methods predict physicochemical properties and binding modes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational stability of the sulfonamide group .
- Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 6OB3 for kinase binding) using flexible ligand protocols and MM/GBSA scoring .
- ADMET Prediction : Tools like ACD/Labs Percepta estimate logS (aqueous solubility) and CYP450 inhibition risks .
Q. How should researchers address contradictory data in synthesis or bioactivity results?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under inert atmospheres (N/Ar) to rule out moisture/oxygen interference, especially for copper-catalyzed steps .
- Orthogonal Validation : Confirm bioactivity with alternative assays (e.g., SPR for binding affinity if enzyme assays show variability) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfone formation from over-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
